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Compound of Interest

Compound Name: DPNI-GABA

Cat. No.: B031509 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the experimental setup and application of

1-(4,5-dimethoxy-2-nitrophenyl)-2,2,2-trifluoroethyl-caged γ-aminobutyric acid (DPNI-GABA)

photolysis. This technique, also known as uncaging, allows for the precise spatiotemporal

release of GABA, the primary inhibitory neurotransmitter in the central nervous system,

enabling detailed investigations of GABAergic signaling and neuronal function.

Introduction
DPNI-GABA is a photolabile-caged compound designed for the rapid and localized release of

GABA upon illumination with UV or near-UV light. Caged compounds are biologically inert

molecules that, upon photolysis, release an active molecule. This method provides superior

spatial and temporal control over agonist application compared to traditional methods like

perfusion or puff application, making it an invaluable tool in neuroscience research. DPNI-
GABA is particularly advantageous due to its high stability, efficient uncaging, and reduced

pharmacological interference with GABAA receptors prior to photolysis compared to other

caged GABA compounds.[1][2] Applications range from mapping the distribution of functional

GABAA receptors on neuronal compartments to investigating the kinetics of receptor activation

and silencing individual neurons to dissect their role in neural circuits.[1][2]
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The successful application of DPNI-GABA photolysis depends on several critical parameters.

The following table summarizes quantitative data from published studies to guide experimental

design.

Parameter
One-Photon
Photolysis

Two-Photon
Photolysis

Source

DPNI-GABA

Concentration

0.5 mM - 3 mM (bath

or local perfusion)
0.4 mM - 1.35 mM [1][2][3]

Light Source

365 nm LED, Xenon

flash lamp, Mercury

arc lamp

Pulsed IR laser (e.g.,

Ti:sapphire)
[3][4]

Wavelength ~355-365 nm ~720 nm [1][5]

Laser/Light Power 5-10 mW (for LED) ~10 mW [5][6]

Pulse/Flash Duration 0.3 - 1 ms 1 - 9 ms [3][7]

Spatial Resolution

(Lateral)
~2 µm ~0.6-0.8 µm [1][2][8]

Spatial Resolution

(Axial)
~7.5 µm ~2 µm [1][2][5]

IC50 (GABAA

Receptor Inhibition)
~0.5 mM Not specified [1][2]

Experimental Protocols
Protocol 1: One-Photon DPNI-GABA Photolysis in Brain
Slices Coupled with Electrophysiology
This protocol describes the use of a wide-field UV light source for the photolysis of DPNI-
GABA in acute brain slices, combined with whole-cell patch-clamp recordings to measure

GABA-mediated currents.
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DPNI-GABA

Artificial cerebrospinal fluid (aCSF)

Carbogen gas (95% O2, 5% CO2)

Brain slice preparation setup (vibratome, etc.)

Upright microscope with epifluorescence

UV LED (e.g., 365 nm) or other UV light source[3]

Patch-clamp amplifier and data acquisition system

Glass micropipettes for recording and local perfusion

Micromanipulators

Procedure:

Preparation of Solutions:

Prepare aCSF and continuously bubble with carbogen.

Prepare a stock solution of DPNI-GABA in a suitable solvent (e.g., DMSO) if necessary,

and then dilute to a final concentration of 0.5-3 mM in aCSF.[3] Protect the DPNI-GABA
containing solution from light to prevent premature uncaging.[6]

Brain Slice Preparation:

Prepare acute brain slices (e.g., hippocampal, cortical) from the animal model of choice

using standard techniques.

Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour.

Experimental Setup:

Transfer a brain slice to the recording chamber on the microscope stage and continuously

perfuse with carbogenated aCSF.
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Establish a whole-cell patch-clamp recording from a neuron of interest.

Application of DPNI-GABA:

Bath Application: Add DPNI-GABA to the recirculating aCSF to the desired final

concentration. This method is simpler but can be costly.[6]

Local Perfusion: Use a second micropipette filled with DPNI-GABA in aCSF, positioned

near the neuron of interest. Apply a small amount of positive pressure (e.g., 10 mbar) to

locally perfuse the caged compound.[3]

Photolysis and Data Acquisition:

Position the UV light spot over the desired area of the neuron (e.g., soma, dendrite).

Deliver brief pulses of UV light (e.g., 0.3-1 ms duration) to uncage GABA.[3]

Simultaneously record the resulting inhibitory postsynaptic currents (IPSCs) or potentials

(IPSPs) using the patch-clamp amplifier.

Vary the light intensity and duration to control the amount of GABA released.[2]

Protocol 2: Two-Photon DPNI-GABA Photolysis for High-
Resolution Receptor Mapping
This protocol outlines the use of a two-photon microscope for highly localized uncaging of

DPNI-GABA, enabling subcellular mapping of GABAA receptors.

Materials and Reagents:

Same as Protocol 1, with the addition of a fluorescent dye (e.g., Alexa Fluor) in the internal

pipette solution for cell visualization.

Equipment:

Two-photon laser scanning microscope equipped with a pulsed infrared laser (e.g.,

Ti:sapphire laser tuned to ~720 nm).[5][9]
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Electrophysiology setup integrated with the two-photon microscope.[10]

Procedure:

Preparation:

Follow steps 1-3 from Protocol 1, ensuring the internal solution for the patch pipette

contains a fluorescent dye to visualize the neuron's morphology.

Application of DPNI-GABA:

Bath apply or locally perfuse DPNI-GABA at a concentration of 0.4-1.35 mM.[5]

Two-Photon Imaging and Uncaging:

Visualize the patched neuron using two-photon imaging at a non-uncaging wavelength

(e.g., >850 nm).

Tune the laser to the uncaging wavelength for DPNI-GABA (~720 nm).[5]

Position the laser spot at specific subcellular locations (e.g., dendritic spines, axon initial

segment) with high precision.

Deliver short laser pulses (e.g., 1-9 ms) to induce two-photon photolysis of DPNI-GABA.

[7]

Record the evoked GABAergic currents.

Receptor Mapping:

Systematically move the uncaging spot across the neuronal surface in a grid pattern.

Record the current response at each point to generate a high-resolution functional map of

GABAA receptor distribution.
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Caption: Workflow for DPNI-GABA photolysis experiments.
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Caption: Signaling pathway activated by DPNI-GABA photolysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b031509?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031509?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

